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Compound of Interest

Compound Name: Isoapetalic acid

Cat. No.: B1160540 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of natural products is a critical step in the discovery pipeline. This guide provides a

comparative analysis of the two-dimensional nuclear magnetic resonance (2D NMR)

techniques used for the structural validation of isoapetalic acid, a pyranochromanone acid

with potential biological activities. We will delve into the experimental data and protocols,

offering a clear comparison with alternative methods.

Isoapetalic acid, a natural product isolated from plants of the Calophyllum genus, belongs to a

class of compounds known for their diverse pharmacological properties. The definitive

confirmation of its complex three-dimensional structure is paramount for understanding its

bioactivity and for any future synthetic efforts. 2D NMR spectroscopy stands as the most

powerful tool for this purpose in solution-state, providing unambiguous evidence of its chemical

structure.

The Power of 2D NMR in Structural Elucidation
While 1D NMR (¹H and ¹³C) provides initial clues, the complexity of molecules like isoapetalic
acid often leads to signal overlap, making definitive assignments challenging. 2D NMR

spectroscopy overcomes this by correlating nuclear spins through chemical bonds or through

space, effectively spreading the information into two dimensions and resolving ambiguities.

The primary 2D NMR experiments employed for the structural validation of isoapetalic acid
and its diastereomer, apetalic acid, include:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin systems that are

coupled to each other, typically through two or three bonds. This is fundamental for piecing

together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms (¹H-¹³C). This is a highly sensitive technique that maps each proton to its

attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and

carbons over two to three bonds (and sometimes four). This is crucial for connecting the

fragments identified by COSY and establishing the overall carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each

other in space, regardless of whether they are connected through bonds. This is vital for

determining the stereochemistry and conformation of the molecule.

Comparative Analysis of Structural Validation
Techniques
While 2D NMR is the cornerstone for solution-state structure determination, other techniques

can provide complementary or, in some cases, more definitive data.
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Technique Principle Advantages Limitations

2D NMR

Spectroscopy

Measures the

magnetic properties of

atomic nuclei in a

magnetic field to

reveal through-bond

and through-space

correlations.

Provides detailed

connectivity and

stereochemical

information in solution.

Non-destructive.

Requires relatively

pure sample in

milligram quantities.

Can be time-

consuming to acquire

and analyze all

necessary

experiments.

X-ray Crystallography

Scatters X-rays off a

single crystal of the

compound to

determine the precise

arrangement of atoms

in the solid state.

Provides the absolute

and unambiguous

three-dimensional

structure.

Requires the growth

of a high-quality single

crystal, which can be

a significant challenge

for many natural

products.

Mass Spectrometry

(MS)

Measures the mass-

to-charge ratio of ions

to determine the

molecular weight and

elemental

composition.

Fragmentation

patterns can provide

structural clues.

High sensitivity,

requires very small

amounts of sample.

Provides accurate

molecular formula.

Does not provide

definitive information

on connectivity or

stereochemistry.

Isomer differentiation

can be difficult.

Experimental Data for the Structural Validation of
the Apetalic Acid Core
Detailed 2D NMR data for isoapetalic acid is not readily available in the public domain.

However, extensive data has been published for its diastereomer, apetalic acid. The key

structural difference lies in the relative configuration of the methyl groups at C-2 and C-3, being

trans in isoapetalic acid and cis in apetalic acid.[1] The core structure and, therefore, a

significant portion of the NMR data are expected to be very similar. The following table presents
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the ¹H and ¹³C NMR data for apetalic acid, which serves as a close reference for isoapetalic
acid.
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Atom No. δC (ppm) δH (ppm)
HMBC
Correlations
(H to C)

NOESY
Correlations
(H to H)

2 76.1 4.50 C-15, C-16 H-3, H-15

3 44.3 2.55
C-2, C-4, C-4a,

C-15, C-16
H-2, H-16

4 197.5 - - -

4a 102.8 - - -

5 162.2 - - -

5a 102.3 - - -

6 160.3 6.01
C-5, C-5a, C-7,

C-8
H-7

7 108.7 - - -

8 78.5 - - -

9 28.1 1.35 (s, 6H) C-7, C-8, C-9 H-6

10 114.9 - - -

11 160.3 - - -

12 34.1 3.09
C-10, C-11, C-

13, C-14
H-13

13 25.9 1.59, 1.41 C-12, C-14 H-12, H-14

14 31.6 1.29 C-12, C-13 H-13

15 14.5 1.25 C-2, C-3 H-2, H-3

16 21.0 0.95 C-2, C-3 H-3

17 14.0 0.85 C-18 H-18

18 20.4 1.25 C-17 H-17
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19 41.2 2.35
C-10, C-11, C-

20, C-21
-

20 179.8 - - -

21 34.2 1.75, 1.50 C-19, C-20, C-22 H-19, H-22

22 22.7 1.30 C-21 H-21

Data adapted from Van Calsteren et al., Can. J. Chem. (2021). The numbering of atoms may

vary between publications.

Experimental Protocols
The following are generalized protocols for the key 2D NMR experiments used in the structural

elucidation of pyranochromanone acids.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0.00 ppm).

¹H-¹H COSY: The gradient-selected COSY (gCOSY) experiment is typically used. The

experiment consists of two 90° pulses separated by an evolution time, t₁. The data is acquired

over a spectral width covering all proton signals, with a sufficient number of increments in the

indirect dimension (t₁) to achieve good resolution.

¹H-¹³C HSQC: A phase-sensitive HSQC experiment with gradients for coherence selection is

employed. The experiment is optimized for a one-bond ¹J(C,H) coupling constant of

approximately 145 Hz. The spectral width in the ¹³C dimension should encompass all carbon

signals.

¹H-¹³C HMBC: A gradient-selected HMBC experiment is performed. The experiment is

optimized for long-range coupling constants, typically in the range of 4-8 Hz. This is achieved

by adjusting the evolution delay for long-range couplings.

¹H-¹H NOESY: A phase-sensitive NOESY experiment is conducted with a mixing time that

allows for the buildup of Nuclear Overhauser Effects. The mixing time is a critical parameter
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and may need to be optimized (typically 300-800 ms) depending on the size of the molecule.

Workflow for Structural Validation
The logical flow of experiments for the structural validation of isoapetalic acid using 2D NMR

is depicted below.

1. 1D NMR Analysis

2. 2D NMR Analysis

3. Structure Elucidation
¹H NMR ¹H-¹H COSY

¹³C NMR & DEPT ¹H-¹³C HSQC

Assemble Spin Systems

¹H-¹³C HMBC

¹H-¹H NOESY

Connect Fragments
HMBC Data

Determine Stereochemistry
NOESY Data

Final Structure

Click to download full resolution via product page

Caption: Workflow for 2D NMR-based structural elucidation of a natural product.

In conclusion, 2D NMR spectroscopy is an indispensable tool for the structural validation of

complex natural products like isoapetalic acid. Through a combination of COSY, HSQC,

HMBC, and NOESY experiments, a complete and unambiguous assignment of the chemical

structure and stereochemistry can be achieved. While other techniques such as X-ray

crystallography and mass spectrometry provide valuable complementary information, 2D NMR

remains the gold standard for detailed structural analysis in solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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